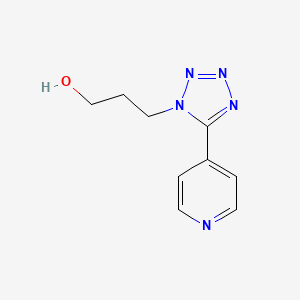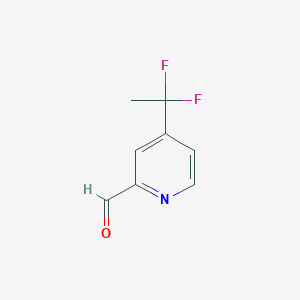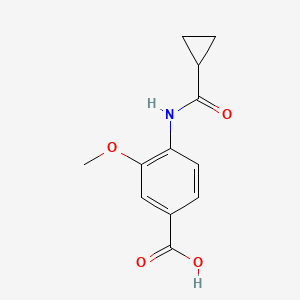
4-Biphenyl-3-yl-4-oxo-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenyl-3-yl-4-oxo-butyric acid, also known as BPB, is a synthetic compound that belongs to the class of β-ketoacids. It has been widely used in scientific research due to its unique chemical structure and properties.
作用机制
4-Biphenyl-3-yl-4-oxo-butyric acid inhibits the activity of ACAT by binding to the enzyme's active site. This prevents the enzyme from converting free cholesterol into cholesterol esters, which are important for the formation of lipid droplets in cells. As a result, this compound reduces the accumulation of lipid droplets in cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of cholesterol esters in cells and tissues, which can prevent the formation of atherosclerotic plaques. This compound also reduces the levels of triglycerides in the blood, which can prevent the development of obesity and type 2 diabetes.
实验室实验的优点和局限性
4-Biphenyl-3-yl-4-oxo-butyric acid has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for the use of 4-Biphenyl-3-yl-4-oxo-butyric acid in scientific research. One area of interest is the study of the role of ACAT in the development of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to reduce the accumulation of β-amyloid, which is a key component of Alzheimer's disease plaques. Another area of interest is the development of new drugs that target ACAT using this compound as a lead compound. Finally, this compound could be used to study the role of ACAT in the development of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. It inhibits the activity of ACAT, which is involved in the synthesis of cholesterol esters. This compound has several biochemical and physiological effects, including the reduction of cholesterol esters and triglycerides. It has advantages and limitations for lab experiments, and several future directions for its use in scientific research.
合成方法
4-Biphenyl-3-yl-4-oxo-butyric acid can be synthesized by the reaction of 4-bromobenzophenone with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this reaction is approximately 60%.
科学研究应用
4-Biphenyl-3-yl-4-oxo-butyric acid has been extensively used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This compound has also been used to study the role of ACAT in lipid metabolism, atherosclerosis, and other diseases.
属性
IUPAC Name |
4-oxo-4-(3-phenylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(9-10-16(18)19)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGREJTVXXJYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)

![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)


![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)
